molecular formula C13H14FeO B576415 Propionylferrocene CAS No. 1271-79-0

Propionylferrocene

Cat. No.: B576415
CAS No.: 1271-79-0
M. Wt: 242.099
InChI Key: ASMBIIOLFCSSNE-UHFFFAOYSA-N
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Description

Propionylferrocene is an organometallic compound with the chemical formula (C5H5)(C5H4)Fe(COCH2CH3). It consists of a ferrocene core, where one of the cyclopentadienyl rings is substituted with a propionyl group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylferrocene can be synthesized through several methods. One common approach involves the reaction of ferrocene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds as follows:

    Ferrocene + Propionyl Chloride + AlCl3: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate and minimize side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propionylferrocene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form the corresponding ferrocinium ion. Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).

    Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings.

Common Reagents and Conditions

    Oxidation: Ferric chloride (FeCl3), ceric ammonium nitrate (CAN)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

Scientific Research Applications

Propionylferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which propionylferrocene exerts its effects is primarily related to its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with various molecular targets, including enzymes and proteins, influencing cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Propionylferrocene can be compared with other ferrocene derivatives, such as:

Conclusion

This compound is a versatile organometallic compound with significant applications in chemistry, biology, medicine, and industry. Its unique redox properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utility in various fields.

Properties

CAS No.

1271-79-0

Molecular Formula

C13H14FeO

Molecular Weight

242.099

IUPAC Name

cyclopentane;1-cyclopentylpropan-1-one;iron

InChI

InChI=1S/C8H9O.C5H5.Fe/c1-2-8(9)7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;

InChI Key

ASMBIIOLFCSSNE-UHFFFAOYSA-N

SMILES

CCC(=O)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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